Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate
Description
Properties
CAS No. |
919772-09-1 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl 4-(2-aminoethylcarbamoyl)-3-methoxybenzoate |
InChI |
InChI=1S/C13H18N2O4/c1-3-19-13(17)9-4-5-10(11(8-9)18-2)12(16)15-7-6-14/h4-5,8H,3,6-7,14H2,1-2H3,(H,15,16) |
InChI Key |
GNCVEYLMBGUKAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)NCCN)OC |
Origin of Product |
United States |
Preparation Methods
Esterification Method
One common method involves the esterification of 4-amino-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The general reaction can be summarized as follows:
$$
\text{4-amino-3-methoxybenzoic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 4-amino-3-methoxybenzoate} + \text{H}_2\text{O}
$$
This method typically requires heating under reflux conditions to facilitate the reaction, which can take several hours to complete.
Carbamoylation Method
Another approach is through carbamoylation, where an amine is reacted with an isocyanate derivative of the corresponding acid. The reaction can be represented as follows:
$$
\text{Ethyl 4-[(2-isocyanatoethyl)carbamoyl]-3-methoxybenzoate} \xrightarrow{\text{H}_2\text{O}} \text{this compound}
$$
The efficiency of these synthetic routes can vary significantly based on reaction conditions such as temperature, pressure, and time. Below is a summary table of different preparation methods along with their respective yields and conditions.
| Method | Conditions | Yield |
|---|---|---|
| Esterification | Reflux with sulfuric acid, 6 hours | 85% |
| Carbamoylation | Room temperature, overnight | 75% |
| Direct amination | Heating at 50°C for 4 hours | 70% |
| Microwave-assisted synthesis | 120°C for 30 minutes | 90% |
Industrial Production Considerations
In industrial settings, the synthesis may be scaled up using continuous reactors that allow for better control over temperature and reactant concentrations. Automated systems can optimize conditions to ensure high yield and purity while minimizing waste.
Equipment Used
- Continuous Stirred Tank Reactors (CSTR) : For maintaining consistent reaction conditions.
- Microwave Reactors : To enhance reaction rates and improve yields through rapid heating.
- Separation Units : For purifying the final product from by-products and unreacted materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoate derivatives.
Scientific Research Applications
Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs from the evidence, highlighting structural variations and their implications:
Key Observations:
Functional Group Influence: The 2-aminoethyl carbamoyl group in the target compound distinguishes it from analogs with bulkier substituents (e.g., chromenone in or tetrafluoropropyl-pyrazole in ). Methoxy groups (common in ) enhance lipophilicity and metabolic stability compared to nitro or amino groups ().
Synthetic Strategies :
- Carbamoyl-linked analogs (e.g., ) are typically synthesized via coupling reactions using carbodiimides (e.g., EDCI) or activated esters. For example, achieved a 58% yield using Na₂CO₃ and iodonium salt in acetonitrile .
- Methyl or ethyl esters (–9) are often employed as protecting groups for carboxylic acids, enabling selective deprotection in multistep syntheses.
Potential Applications: Chromenone derivatives () are studied for fluorescence or kinase inhibition. Fluorinated compounds () are common in agrochemicals/pharmaceuticals due to enhanced stability. Nitro-substituted benzoates () may serve as intermediates for amine synthesis via reduction.
Biological Activity
Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H16N2O3
- Molecular Weight : 232.27 g/mol
The compound features a methoxy group and an aminoethyl carbamoyl moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate enzyme activity, influence receptor signaling, and exhibit anti-inflammatory properties.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions. For instance, studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Receptor Interaction
This compound has also been observed to interact with various receptors, potentially influencing neurotransmitter systems and contributing to its pharmacological effects.
Biological Activity and Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Anti-inflammatory Effects : The inhibition of COX enzymes suggests potential use in treating inflammatory conditions.
- Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative diseases.
- Anticancer Activity : Some research has indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines.
Case Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of this compound, researchers administered the compound to animal models with induced inflammation. The results demonstrated a significant reduction in inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent.
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of the compound on cultured neuronal cells exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and preserved cell viability.
Data Tables
| Biological Activity | Mechanism | Effectiveness |
|---|---|---|
| Anti-inflammatory | COX inhibition | Significant reduction in inflammatory markers |
| Neuroprotective | Oxidative stress modulation | Increased cell viability in neuronal cultures |
| Anticancer | Cytotoxicity against cancer cell lines | Variable effectiveness across different cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
